

Application of Methyl Green in Plant Tissue Histology: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl Green zinc chloride salt*

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Methyl Green is a cationic triphenylmethane dye widely utilized in histology and cytochemistry for its ability to selectively stain nuclei.^{[1][2]} Its application in plant tissue histology is valuable for visualizing nuclear morphology, differentiating between DNA and RNA, and as a counterstain in various histological and immunohistochemical procedures.^{[3][4]} This document provides detailed application notes and protocols for the use of Methyl Green in the histological analysis of plant tissues.

Principle of Staining

Methyl Green is a dicationic dye that binds to DNA with high specificity.^[5] At a slightly acidic pH, it selectively intercalates into the major groove of DNA, forming a stable green-colored complex.^[5] This specificity allows for the precise localization of nuclei within plant cells. When used in combination with Pyronin Y in the Methyl Green-Pyronin (MGP) stain, it enables the simultaneous differentiation of DNA (stained green-blue) and RNA (stained red or pink).^{[6][7]} This differential staining is based on the different degrees of polymerization of these nucleic acids.^[8]

Applications in Plant Histology

- Nuclear Counterstaining: Methyl Green is an excellent counterstain to provide morphological context to specifically stained structures in plant tissues.^[9] It offers a clear green nuclear stain that contrasts well with many other histological stains, such as Safranin, which stains lignified and cutinized tissues red.
- Methyl Green-Pyronin (MGP) Staining: This classic technique is used to differentiate between DNA and RNA within plant cells.^{[3][6]} It is particularly useful for studying areas of active protein synthesis, where RNA is abundant in the cytoplasm and nucleolus.
- Visualization of Lignified and Non-lignified Tissues: While not a primary stain for lignin, Methyl Green has been used in combination with other stains to differentiate tissues. For instance, in some protocols, cell walls may appear pale blue after MGP staining.^[4]

Data Presentation: Quantitative Parameters for Methyl Green Staining

The optimal conditions for Methyl Green staining can vary depending on the plant species, tissue type, and fixation method. The following tables provide a summary of recommended starting parameters that can be optimized for specific applications.

Parameter	Recommended Range/Value	Notes
Methyl Green Concentration	0.1% - 2% (w/v)	For counterstaining, a lower concentration (e.g., 0.5%) is often sufficient. For MGP staining, a higher concentration (e.g., 2% of a stock solution) is used in the final staining solution.[4][10]
Staining Time	5 - 30 minutes	Shorter times are used for simple counterstaining, while longer times are often required for the MGP technique to allow for differential staining.[2][8]
pH of Staining Solution	4.2 - 4.8	A slightly acidic pH is crucial for the specificity of Methyl Green for DNA. Acetate or McIlvaine's buffer is commonly used to maintain the correct pH.[4][10]
Temperature	Room Temperature (20-25°C) or 60°C	Staining at 60°C can produce a slightly stronger stain but requires careful monitoring to avoid overstaining.[2]

Table 1: General Quantitative Parameters for Methyl Green Staining in Plant Tissues.

Application	Methyl Green Concentration	Pyronin Y Concentration	Staining Time	Expected Results
Nuclear Counterstain	0.5% in 0.1M Sodium Acetate Buffer (pH 4.2)	N/A	5 minutes	Nuclei: Green; Other tissues: Unstained or stained with a primary stain. [10]
Methyl Green- Pyronin (MGP)	2% aqueous solution (diluted in buffer)	0.5 g in final staining solution	15 - 30 minutes	Nuclei/Chromosomes: Blue-green; Cytoplasm: Pink; Nucleoli: Deep pink-red; Cell walls: Pale blue. [3] [4]

Table 2: Specific Parameters for Different Methyl Green Staining Applications in Plant Tissues.

Experimental Protocols

Protocol 1: Methyl Green as a Nuclear Counterstain

This protocol is suitable for providing nuclear contrast in plant sections that have been previously stained to highlight other features, such as lignified cell walls with Safranin.

Materials:

- Fixed and sectioned plant tissue on microscope slides
- Methyl Green solution (0.5% w/v in 0.1M Sodium Acetate Buffer, pH 4.2)
- 0.1M Sodium Acetate Buffer, pH 4.2
- Distilled water
- Ethanol series (70%, 95%, 100%)
- Xylene or xylene substitute

- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize the slides in xylene and rehydrate through a graded ethanol series to distilled water.
- Primary Staining (Optional): Perform any primary staining (e.g., Safranin) as required by your experimental design.
- Washing: Rinse the slides thoroughly in distilled water.
- Staining: Immerse the slides in the 0.5% Methyl Green solution for 5 minutes at room temperature.^[10] For a potentially stronger stain, this step can be performed at 60°C.^[2]
- Rinsing: Briefly rinse the slides in distilled water. The sections will appear blue.^[2]
- Dehydration: Quickly dehydrate the sections through a graded series of ethanol (95% and 100%). During the 95% ethanol step, the sections will turn green.^[2]
- Clearing: Clear the sections in xylene or a xylene substitute.
- Mounting: Mount the coverslip with a resinous mounting medium.

Expected Results:

- Nuclei: Green
- Other tissues will retain the color of the primary stain.

Protocol 2: Methyl Green-Pyronin (MGP) Staining for DNA and RNA

This protocol is designed for the differential staining of DNA and RNA in plant tissues.

Materials:

- Fixed and sectioned plant tissue on microscope slides

- McIlvaine's Buffer (pH 4.2)
- 2% aqueous Methyl Green solution (chloroform-purified)
- Pyronin Y powder
- Distilled water
- Acetone
- Xylene
- Resinous mounting medium

Staining Solution Preparation:

- Purification of Methyl Green: To remove contaminating crystal violet, shake a 2% aqueous solution of Methyl Green with an equal volume of chloroform in a separating funnel. Discard the chloroform layer. Repeat until the chloroform is colorless.[8]
- Final Staining Solution: Prepare the staining solution by mixing 80 ml of diluted McIlvaine's buffer (1 part buffer to 9 parts distilled water) with 20 ml of the 2% purified Methyl Green solution. Dissolve 0.5 g of Pyronin Y into this solution.[3]

Procedure:

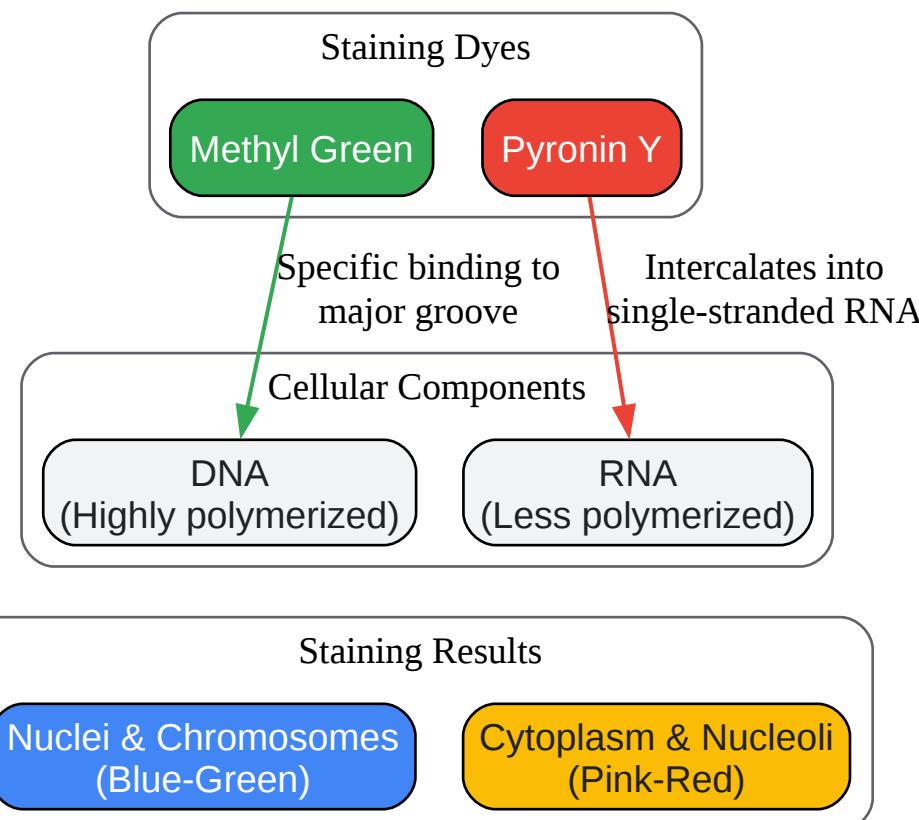
- Deparaffinization and Rehydration: Deparaffinize and rehydrate the sections to distilled water.
- Buffer Rinse: Transfer the slides to two changes of diluted McIlvaine's buffer (pH 4.2) for 5 minutes each.[3]
- Staining: Stain the sections in the Methyl Green-Pyronin solution for 15-30 minutes.[3][8]
- Rinsing: Rinse the slides quickly in two changes of distilled water.[3]
- Blotting and Air Drying: Gently blot the slides and allow them to air dry completely.[3]

- Dehydration: Dehydrate rapidly with acetone.[\[8\]](#)
- Clearing: Clear in xylene.
- Mounting: Mount with a resinous mounting medium.

Expected Results:

- Nuclei and chromosomes: Blue-green[\[3\]](#)
- Cytoplasm: Pink[\[3\]](#)
- Nucleoli: Deep pink-red[\[3\]](#)
- Cell walls: Pale blue[\[3\]](#)

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